molecular formula C13H11BrN2O B7905222 2-amino-5-bromo-N-phenylbenzamide

2-amino-5-bromo-N-phenylbenzamide

Cat. No.: B7905222
M. Wt: 291.14 g/mol
InChI Key: QFELSXHMYYOYPG-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-N-phenylbenzamide is an organic compound with the molecular formula C13H11BrN2O It is a derivative of benzamide, characterized by the presence of an amino group at the second position, a bromine atom at the fifth position, and a phenyl group attached to the nitrogen atom of the benzamide moiety

Synthetic Routes and Reaction Conditions:

    Method 1: A mixture of 2-amino-5-bromo-benzoic acid and thionyl chloride in toluene is stirred at 130°C for 2 hours. After concentration, the residue is dissolved in tetrahydrofuran, and phenylamine is added dropwise at 0°C. The reaction mixture is then heated to 90°C for 4 hours. The mixture is cooled, quenched with saturated aqueous potassium carbonate, and extracted with ethyl acetate. The organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    Method 2: A mixture of 2-amino-5-bromo-benzoic acid in N,N-dimethylformamide is treated with HATU and N-ethyl-N,N-diisopropylamine at 25°C for 0.5 hours. Aniline is then added, and the mixture is stirred at 25°C for 1 hour.

Industrial Production Methods:

  • Industrial production methods for this compound typically involve large-scale adaptations of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize automated reactors and continuous flow systems to enhance efficiency and scalability.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

    Coupling Reactions: Reagents such as arylboronic acids, copper catalysts, and bases like triethylamine are commonly used.

Major Products:

  • The major products formed from these reactions include various substituted benzamides and N-arylated derivatives, which can be further utilized in the synthesis of more complex organic molecules.

Scientific Research Applications

2-Amino-5-bromo-N-phenylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-5-bromo-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Uniqueness:

  • The presence of both the bromine atom and the phenyl group in 2-amino-5-bromo-N-phenylbenzamide provides unique reactivity and potential for diverse applications compared to its analogs. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

2-amino-5-bromo-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFELSXHMYYOYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-amino-5-bromo-benzoic acid (2 g, 9.26 mmol) and SOCl2 (4 mL) in toluene (20 mL) was stirred at 130° C. for 2 h. After being concentrated, the residue was dissolved in tetrahydrofuran (50 mL) and phenylamine was added dropwise at 0° C. Then the reaction mixture was heated to 90° C. for 4 h. The mixture was cooled to room temperature, quenched with saturated aqueous K2CO3 (20 mL) and extracted with ethyl acetate (50 mL*3), the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated. The residue was purified with silica gel column chromatograph (PE:EtOAc=4:1) to give 2-amino-5-bromo-N-phenylbenzamide (2.82 g, yield: 99%) as white solid. MS (M+H)+: 291/293.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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